molecular formula C11H10INOS B1304474 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide CAS No. 7465-65-8

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide

Cat. No.: B1304474
CAS No.: 7465-65-8
M. Wt: 331.17 g/mol
InChI Key: OZHGVNXQVNUPAX-UHFFFAOYSA-M
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Description

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide is a chemical compound with the molecular formula C11H10INOS It is known for its unique structure, which includes a pyridinium ion and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 2-acetylthiophene with pyridine in the presence of iodine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

  • 1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium iodide
  • 1-[2-Oxo-2-(2-thienyl)ethyl]pyridinium iodide

Comparison: 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with pyridine or other heterocyclic rings .

Properties

IUPAC Name

2-pyridin-1-ium-1-yl-1-thiophen-2-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHGVNXQVNUPAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377616
Record name 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-65-8
Record name NSC36732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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